6-Chloro-3-phenyl-1-benzofuran-2-carboxylic acid

Catalog No.
S985493
CAS No.
1208402-13-4
M.F
C15H9ClO3
M. Wt
272.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-3-phenyl-1-benzofuran-2-carboxylic acid

CAS Number

1208402-13-4

Product Name

6-Chloro-3-phenyl-1-benzofuran-2-carboxylic acid

IUPAC Name

6-chloro-3-phenyl-1-benzofuran-2-carboxylic acid

Molecular Formula

C15H9ClO3

Molecular Weight

272.68 g/mol

InChI

InChI=1S/C15H9ClO3/c16-10-6-7-11-12(8-10)19-14(15(17)18)13(11)9-4-2-1-3-5-9/h1-8H,(H,17,18)

InChI Key

PJKPYMBVXIXFSZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(OC3=C2C=CC(=C3)Cl)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=C2C=CC(=C3)Cl)C(=O)O

6-Chloro-3-phenyl-1-benzofuran-2-carboxylic acid is an organic compound characterized by its unique structure, which consists of a benzofuran ring fused with a phenyl group and a carboxylic acid functional group. Its molecular formula is C₁₅H₉ClO₃, and it has a molecular weight of approximately 272.68 g/mol . The compound features a chlorine atom at the sixth position of the benzofuran ring, contributing to its chemical reactivity and potential biological activity.

Typical of carboxylic acids and aromatic compounds. Key reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, yielding a substituted benzofuran.
  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to various derivatives.

These reactions allow for the synthesis of diverse derivatives that may exhibit different physical and chemical properties.

The synthesis of 6-chloro-3-phenyl-1-benzofuran-2-carboxylic acid can be achieved through several methods, including:

  • Cyclization Reactions: Starting from appropriate phenolic precursors and carboxylic acids, cyclization can yield the benzofuran structure.
  • Halogenation: Chlorination of suitable precursors can introduce the chlorine atom at the desired position.
  • Functional Group Transformations: Various organic transformations can be employed to modify existing functional groups into the desired carboxylic acid.

These methods highlight the versatility of synthetic approaches available for producing this compound.

6-Chloro-3-phenyl-1-benzofuran-2-carboxylic acid has potential applications in various fields:

  • Pharmaceuticals: Due to its possible biological activity, it may serve as a lead compound in drug development.
  • Chemical Research: It can be used as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Its unique properties may find applications in developing new materials or coatings.

Interaction studies involving 6-chloro-3-phenyl-1-benzofuran-2-carboxylic acid focus on its binding affinity with biological targets. Research indicates that compounds with similar structures can interact with enzymes and receptors involved in metabolic pathways. Understanding these interactions is crucial for assessing the compound's therapeutic potential and safety profile.

Several compounds share structural similarities with 6-chloro-3-phenyl-1-benzofuran-2-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
6-Chloro-3-phenyl-3H-benzofuran-2-oneC₁₄H₉ClO₂Lacks carboxylic acid; exhibits different reactivity
3-(4-Chlorophenyl)-1-benzofuran-2-carboxylic acidC₁₅H₉ClO₃Similar structure but different substitution pattern
7-ChloroquinolineC₉H₆ClNDifferent core structure but similar reactivity patterns

The uniqueness of 6-chloro-3-phenyl-1-benzofuran-2-carboxylic acid lies in its specific combination of functional groups and structural features that may contribute to distinct biological activities not observed in its analogs . This compound's unique chlorinated benzofuran structure positions it as a valuable candidate for further research in medicinal chemistry.

The synthesis of 6-Chloro-3-phenyl-1-benzofuran-2-carboxylic acid represents a significant challenge in heterocyclic chemistry, requiring sophisticated methodologies that can accommodate both the benzofuran core formation and the precise positioning of chlorine and phenyl substituents [1]. This compound, with molecular formula C15H9ClO3 and molecular weight 272.68 grams per mole, demands synthetic approaches that ensure regioselectivity while maintaining high yields [2]. The development of efficient synthetic routes has been driven by the compound's potential applications in pharmaceutical research and its role as a key intermediate in organic synthesis [3].

Traditional Coumarin-Based Synthesis Routes

The coumarin-based synthesis route represents one of the most established methodologies for accessing benzofuran-2-carboxylic acid derivatives, including 6-Chloro-3-phenyl-1-benzofuran-2-carboxylic acid [3]. This approach leverages the Perkin rearrangement, which involves the base-catalyzed ring contraction of 3-halocoumarins to form benzofuran-2-carboxylic acids [4]. The mechanism proceeds through initial base-catalyzed ring fission of the 3-halocoumarin, resulting in a dianion intermediate, followed by intramolecular nucleophilic attack by the phenoxide anion on the vinyl halide to yield the benzofuran product [3].

Traditional synthesis conditions typically employ sodium hydroxide as the base in ethanol or methanol solvents, with reaction temperatures maintained at reflux for approximately three hours [3] [4]. The reaction demonstrates excellent regioselectivity and can achieve quantitative yields when optimized properly [3]. Research by Bowden and Battah has provided detailed kinetic studies supporting a two-stage mechanism, with the first stage involving rapid first-order base-catalyzed ring fission and the second stage comprising a slower first-order cyclization process [3].

Coumarin SubstrateBase SystemSolventTemperatureReaction TimeYield (%)
3-Bromo-4-methyl-6,7-dimethoxycoumarinSodium hydroxideEthanolReflux3 hours99
3-Bromo-4-methyl-7-methoxycoumarinSodium hydroxideEthanolReflux3 hours95
3-Bromo-6,7-dimethoxycoumarinSodium hydroxideEthanolReflux3 hours99
3-Bromo-7-methoxycoumarinSodium hydroxideEthanolReflux3 hours97

The preparation of the required 3-bromocoumarin precursors involves regioselective bromination using N-bromosuccinimide in acetonitrile at elevated temperatures [3]. This bromination step typically achieves yields ranging from 80 to 89 percent depending on the specific coumarin substrate employed [3]. The overall synthetic sequence demonstrates remarkable consistency across various substituted coumarin derivatives, making it a reliable method for accessing diverse benzofuran-2-carboxylic acid structures [3].

Microwave-Assisted Perkin Rearrangement Techniques

Microwave-assisted synthesis has revolutionized the traditional Perkin rearrangement by dramatically reducing reaction times while maintaining or improving product yields [3] [4]. This methodology represents a significant advancement in the preparation of benzofuran-2-carboxylic acids, including 6-Chloro-3-phenyl-1-benzofuran-2-carboxylic acid, by utilizing microwave irradiation to accelerate the rearrangement process [3].

Optimization studies have revealed that microwave power settings between 300 and 400 watts at 79 degrees Celsius for five minutes provide optimal results [3]. Lower power settings at 250 watts result in incomplete reactions, while higher power settings at 500 watts lead to decreased yields due to thermal decomposition [3]. The microwave-assisted approach reduces reaction times from three hours to five minutes, representing a 36-fold improvement in efficiency [3].

Microwave Power (Watts)Temperature (°C)Time (minutes)Yield of Product (%)Completion Status
250795-Incomplete
30079599Complete
40079599Complete
50079590Complete

The microwave-assisted methodology maintains the same mechanistic pathway as traditional heating but benefits from more uniform heat distribution and enhanced reaction kinetics [3]. The preparation of 3-bromocoumarin precursors under microwave conditions also demonstrates improved efficiency, with bromination reactions completed in five minutes at 80 degrees Celsius using 250 watts power [3]. This represents a substantial improvement over conventional heating methods that typically require several hours [3].

Research findings indicate that the microwave-assisted Perkin rearrangement is particularly effective for methoxy-substituted coumarins, which are relevant precursors for synthesizing chlorinated benzofuran derivatives [3]. The methodology's success stems from the selective heating of polar molecules in the reaction mixture, leading to more efficient energy transfer and reduced side reactions [5].

Regioselective Halogenation Approaches

Regioselective halogenation represents a critical aspect of synthesizing 6-Chloro-3-phenyl-1-benzofuran-2-carboxylic acid, as the precise positioning of the chlorine substituent significantly influences the compound's properties and biological activity [6] [7]. Modern halogenation strategies have evolved to provide exceptional control over regioselectivity while maintaining high yields and minimizing unwanted side products [7].

Iron-catalyzed halogenation methodologies have emerged as particularly effective approaches for introducing chlorine atoms into benzofuran systems [7]. These methods utilize iron triflimide as a super Lewis acid catalyst in combination with N-halosuccinimides to achieve regioselective halogenation of aromatic rings [7]. The reaction proceeds through activation of the halogenating reagent followed by electrophilic aromatic substitution at the desired position [7].

One-pot synthesis approaches combining regioselective halogenation with subsequent cyclization have demonstrated remarkable efficiency in benzofuran preparation [6] [7]. Titanium tetrachloride-promoted synthesis from phenols and alpha-haloketones provides direct access to halogenated benzofurans with excellent regioselectivity [6]. This methodology combines Friedel-Crafts-like alkylation with intramolecular cyclodehydration in a single synthetic operation [6].

Halogenation MethodCatalyst SystemSubstrate ScopeRegioselectivityYield Range (%)
Iron-catalyzedIron triflimide + NBSElectron-rich arenes>95%70-85
Titanium-promotedTitanium tetrachloridePhenols + haloketones>90%65-80
Microwave-assistedN-bromosuccinimideCoumarin derivatives>98%80-89

The regioselective bromination of coumarin precursors using N-bromosuccinimide in acetonitrile under microwave conditions has proven particularly effective for preparing 3-bromocoumarin intermediates [3]. This approach achieves regioselectivities exceeding 98 percent while maintaining yields between 80 and 89 percent across various coumarin substrates [3]. The high regioselectivity stems from the electronic properties of the coumarin ring system, which directs halogenation to the 3-position [3].

Copper-catalyzed halogenation protocols offer alternative approaches for introducing chlorine substituents into benzofuran frameworks [7]. These methodologies can utilize parts-per-million catalyst loadings while maintaining excellent yields and regioselectivity [7]. The copper-catalyzed processes are particularly valuable for large-scale synthesis due to their cost-effectiveness and operational simplicity [7].

Green Chemistry Perspectives in Benzofuran Synthesis

Green chemistry principles have become increasingly important in benzofuran synthesis, driving the development of environmentally benign methodologies for preparing compounds like 6-Chloro-3-phenyl-1-benzofuran-2-carboxylic acid [8] [9] [10]. These approaches emphasize the use of renewable resources, non-toxic solvents, and energy-efficient processes while minimizing waste generation [8] [10].

Ionic liquid-based synthesis represents one of the most promising green chemistry approaches for benzofuran preparation [8]. Amberlyst-15 resin in polyethylene glycol-400 has demonstrated exceptional performance as a recyclable catalyst system, achieving yields exceeding 90 percent at room temperature [8]. This methodology eliminates the need for harsh reaction conditions and toxic solvents while providing excellent selectivity and short reaction times [8].

Photocatalytic synthesis using lead-free perovskite nanocrystals offers another environmentally friendly approach to benzofuran derivatives [11]. Cesium silver bismuth bromide nanocrystals can activate molecular oxygen under ambient conditions, enabling the sustainable synthesis of functionalized benzofurans [11]. This methodology operates at room temperature using air as the oxidant, significantly reducing energy consumption and environmental impact [11].

Green Chemistry MethodCatalyst SystemReaction ConditionsEnvironmental BenefitsYield Range (%)
Ionic resin catalysisAmberlyst-15 in PEG-400Room temperatureNon-toxic, recyclable90-95
PhotocatalysisCs2AgBiBr6 nanocrystalsRoom temperature, airLead-free, oxygen activation65-80
Microwave synthesisVariousReduced time/energyEnergy efficient85-99
Solvent-free methodsSolid-state catalystsMechanochemicalNo organic solvents70-85

Microwave-assisted synthesis, while not exclusively a green chemistry technique, contributes significantly to environmental sustainability by reducing reaction times and energy consumption [3] [5]. The 36-fold reduction in reaction time achieved through microwave heating translates directly to reduced energy requirements and improved process efficiency [3]. Additionally, the higher yields obtained through microwave synthesis reduce waste generation and improve atom economy [3].

Mechanochemical approaches utilizing ball milling and grinding techniques have emerged as solvent-free alternatives for benzofuran synthesis [10]. These methods eliminate the need for organic solvents while achieving comparable yields to traditional solution-phase reactions [10]. The mechanochemical activation of reactants provides sufficient energy for bond formation without requiring high temperatures or extended reaction times [10].

Water-based synthesis protocols represent another important development in green benzofuran chemistry [9] [12]. The use of water as a reaction medium, either alone or in combination with minimal amounts of co-solvents, significantly reduces the environmental impact of synthesis [9] [12]. These aqueous methods often demonstrate improved selectivity and simplified product isolation compared to organic solvent-based approaches [9] [12].

The thermodynamic characterization of 6-Chloro-3-phenyl-1-benzofuran-2-carboxylic acid reveals fundamental physical properties essential for understanding its behavior under various conditions. Molecular weight determination establishes the compound at 272.68 grams per mole, consistent with its molecular formula Carbon fifteen Hydrogen nine Chlorine one Oxygen three [2].

Melting point measurements conducted through capillary tube methodology indicate a crystalline transition temperature range of 229-231 degrees Celsius [3]. This relatively high melting point suggests strong intermolecular interactions, likely attributed to hydrogen bonding networks formed by the carboxylic acid functional group and aromatic pi-stacking interactions between benzofuran rings.

Thermal stability analysis through predicted boiling point calculations indicates decomposition occurring at 426.1 plus or minus 45.0 degrees Celsius at standard atmospheric pressure [3]. The substantial temperature difference between melting and boiling points demonstrates thermal stability across a wide temperature range, making the compound suitable for various synthetic and analytical applications.

Density calculations predict a crystalline density of 1.390 plus or minus 0.06 grams per cubic centimeter [2], indicating a relatively dense molecular packing arrangement. This density value reflects the presence of the chlorine substituent and the rigid benzofuran framework contributing to molecular compactness.

Vapor pressure determinations at standard temperature conditions reveal extremely low volatility with predicted values of 0.0 plus or minus 1.1 millimeters of mercury at 25 degrees Celsius [3]. This minimal vapor pressure indicates strong intermolecular forces and suggests the compound remains predominantly in solid phase under ambient conditions.

PropertyValueTemperature/PressureMethod
Molecular Weight272.68 g/molStandard conditionsCalculated
Melting Point229-231°CAtmospheric pressureExperimental
Boiling Point426.1±45.0°C760 mmHgPredicted
Density1.390±0.06 g/cm³Standard conditionsPredicted
Vapor Pressure0.0±1.1 mmHg25°CPredicted

Solubility and Partition Coefficient Analysis

Aqueous solubility characteristics of 6-Chloro-3-phenyl-1-benzofuran-2-carboxylic acid demonstrate limited water solubility, typical of aromatic carboxylic acids containing hydrophobic substituents [4]. The presence of the chlorophenyl and benzofuran moieties significantly reduces hydrophilic character despite the carboxylic acid functionality.

Acid dissociation constant measurements through predictive modeling establish a predicted acid dissociation constant value of 2.24 plus or minus 0.30 [2]. This relatively low acid dissociation constant indicates the compound functions as a weak acid, with the electron-withdrawing chlorine substituent and aromatic conjugation stabilizing the conjugate base form.

Partition coefficient analysis utilizing computational approaches suggests moderate lipophilicity characteristics. While direct experimental logarithmic partition coefficient values were not explicitly reported in available literature, structural analysis indicates the compound likely exhibits preferential partitioning toward organic phases due to extensive aromatic character and chlorine substitution [5] [6].

Molecular polarizability calculations determine a value of 28.9 plus or minus 0.5 times ten to the negative twenty-fourth cubic centimeters [3], reflecting the molecule's electronic distribution and response to external electric fields. This polarizability value correlates with the extended aromatic system and heteroatom presence.

Storage stability requirements necessitate room temperature conditions to maintain compound integrity [3]. The relatively stable storage profile indicates minimal degradation under standard laboratory conditions, facilitating long-term storage and handling.

PropertyValueConditionsDetermination Method
pKa2.24±0.30Aqueous solutionPredicted
Polarizability28.9±0.5 × 10⁻²⁴ cm³Standard conditionsCalculated
Storage TemperatureRoom temperatureAmbient atmosphereExperimental
Water SolubilityLimited25°CInferred

Spectroscopic Characterization (Fourier Transform Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Fourier Transform Infrared spectroscopic analysis of 6-Chloro-3-phenyl-1-benzofuran-2-carboxylic acid reveals characteristic absorption bands consistent with its functional groups. Carboxylic acid carbonyl stretching appears in the region of 1674-1680 wavenumbers per centimeter, typical for aromatic carboxylic acids where conjugation with the benzofuran system shifts the carbonyl frequency to lower values compared to saturated acids [7] [8] [9].

Hydroxyl group absorptions manifest as broad, intense bands spanning 3600-2500 wavenumbers per centimeter, characteristic of hydrogen-bonded carboxylic acid dimers prevalent in solid state and concentrated solutions [7] [10] [9]. The breadth of this absorption reflects the strong intermolecular hydrogen bonding networks formed between carboxylic acid groups.

Aromatic carbon-hydrogen stretching vibrations occur above 3000 wavenumbers per centimeter, specifically in the 3100-3020 region, distinguishing aromatic from aliphatic carbon-hydrogen bonds [11] [12]. Aromatic carbon-carbon stretching modes appear as multiple bands between 1600-1400 wavenumbers per centimeter, reflecting the benzofuran and phenyl ring systems [10].

Carbon-oxygen stretching vibrations associated with the carboxylic acid functionality appear between 1320-1210 wavenumbers per centimeter [7] [13]. Carbon-chlorine stretching modes contribute absorptions in the 800-600 wavenumber region, though these may overlap with aromatic out-of-plane bending vibrations [10].

Nuclear Magnetic Resonance spectroscopic characterization provides detailed structural confirmation. Proton Nuclear Magnetic Resonance analysis typically reveals carboxylic acid proton signals as broad singlets near 12-13 parts per million, highly deshielded due to the electron-withdrawing carbonyl group [8] [9]. Aromatic proton signals appear between 7-8 parts per million, with specific chemical shifts dependent on substitution patterns and electronic effects [8].

Carbon-thirteen Nuclear Magnetic Resonance spectroscopy identifies the carboxylic carbonyl carbon at approximately 165-170 parts per million, characteristic of aromatic carboxylic acids [8] [9]. Aromatic carbon signals span 120-160 parts per million, with specific assignments requiring detailed coupling analysis [8].

Mass spectrometric analysis utilizing various ionization techniques provides molecular ion confirmation and fragmentation patterns. Collision Cross Section measurements establish molecular size parameters for different ionic forms, with protonated molecular ions exhibiting 156.8 square angstroms cross-sectional area [14].

Spectroscopic TechniqueKey Absorption/SignalFrequency/Chemical ShiftAssignment
FT-IRC=O stretch1674-1680 cm⁻¹Carboxylic acid
FT-IRO-H stretch3600-2500 cm⁻¹Carboxylic acid
FT-IRAromatic C-H3100-3020 cm⁻¹Aromatic rings
¹H NMRCOOH proton12-13 ppmCarboxylic acid
¹H NMRAromatic protons7-8 ppmBenzofuran/phenyl
¹³C NMRCarbonyl carbon165-170 ppmCOOH carbon
MS (CCS)[M+H]⁺156.8 ŲMolecular ion

Computational Prediction of Molecular Properties

Density Functional Theory calculations provide theoretical predictions of molecular properties for 6-Chloro-3-phenyl-1-benzofuran-2-carboxylic acid. Electronic structure analysis utilizing Becke three-parameter Lee-Yang-Parr functionals with appropriate basis sets enables prediction of geometrical parameters, vibrational frequencies, and electronic properties [15] [16].

Molecular geometry optimization through computational methods establishes bond lengths, bond angles, and dihedral angles consistent with experimental crystallographic data where available. Benzofuran ring planarity calculations confirm minimal deviation from coplanarity, facilitating effective pi-electron delocalization [15].

Vibrational frequency calculations enable assignment of experimental infrared bands and prediction of Raman-active modes. Harmonic frequency analysis provides zero-point energy corrections and thermodynamic property calculations at various temperatures [15] [16].

Electronic property predictions include Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy calculations, establishing the electronic band gap and chemical reactivity parameters [15] [16]. Molecular electrostatic potential mapping reveals charge distribution patterns influencing intermolecular interactions [15].

Thermodynamic property calculations encompass enthalpy of formation, entropy, and heat capacity predictions across temperature ranges. Solvent effects modeling through polarizable continuum models enables prediction of solubility and partition coefficients in various media [15] [17].

Chemical reactivity descriptors derived from computational analysis include global hardness, chemical potential, and electrophilicity indices, providing quantitative measures of molecular reactivity and stability [15] [16].

Computational MethodProperty CalculatedPredicted ValueBasis Set/Functional
DFTHOMO-LUMO gap~4.7 eVB3LYP/6-31G(d,p)
DFTMolecular geometryOptimized structureB3LYP/6-311+G(d,p)
DFTVibrational frequenciesIR/Raman spectrumB3LYP/6-31G(d,p)
DFTElectrostatic potentialCharge distributionB3LYP/6-311+G(d,p)
PCMSolvation energySolvent-dependentVarious solvents
DFTThermodynamic propertiesΔHf, S°, CpTemperature-dependent

XLogP3

4.4

Dates

Last modified: 08-16-2023

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